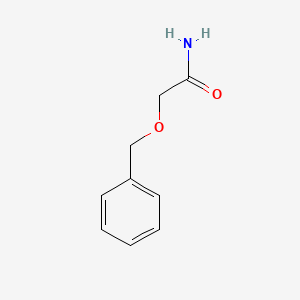

2-(Benzyloxy)acetamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-phenylmethoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWDCOXYEPSQBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5774-77-6 | |

| Record name | 2-(benzyloxy)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Benzyloxy Acetamide and Its Derivatives

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions are a cornerstone in the synthesis of ethers, including the benzyloxyacetamide framework. These methods typically involve the attack of a nucleophile, such as an alkoxide, on an electrophilic carbon atom, leading to the displacement of a leaving group. This principle is applied in various sequences to achieve the target molecule.

Williamson Ether Synthesis Followed by Amidation

An alternative two-step route to 2-(benzyloxy)acetamide involves first synthesizing the corresponding carboxylic acid, benzyloxyacetic acid, and then converting it into the primary amide.

Benzyloxyacetic acid can be prepared via the Williamson ether synthesis. nih.gov This can be accomplished by reacting an alkali salt of a haloacetic acid (like sodium chloroacetate or sodium bromoacetate) with benzyl (B1604629) alkoxide. Alternatively, benzyl alcohol can be converted to sodium benzoxide with a strong base, which then reacts with a haloacetic ester, followed by hydrolysis of the ester to yield benzyloxyacetic acid. chemeurope.com This intermediate is a stable compound that can be isolated and purified before proceeding to the next step. sigmaaldrich.com

| Reactant 1 | Reactant 2 | Key Reagents | Product |

| Benzyl Alcohol | Chloroacetic Acid Ester | Strong Base (e.g., NaH), then H₃O⁺ | Benzyloxyacetic Acid |

| Benzyl Halide | Glycolic Acid | Strong Base (e.g., NaH) | Benzyloxyacetic Acid |

The subsequent step, amidation, involves the conversion of the carboxylic acid group of benzyloxyacetic acid into an amide. This transformation typically requires activating the carboxylic acid to make it more susceptible to nucleophilic attack by ammonia (B1221849) or an ammonia source. Common methods include converting the carboxylic acid to an acyl chloride, an acid anhydride (B1165640), or using coupling reagents to facilitate the direct reaction with ammonia.

Amidation with Dimethylamine or other Amines

A direct and efficient method for the synthesis of N,N-disubstituted 2-(benzyloxy)acetamides involves the reaction of 2-(benzyloxy)acetyl chloride with a suitable secondary amine, such as dimethylamine. This reaction is a classic example of nucleophilic acyl substitution, where the highly reactive acyl chloride is attacked by the amine.

The general reaction scheme involves dissolving the amine in a suitable solvent, such as dichloromethane, and adding triethylamine (NEt₃) as a base to neutralize the hydrochloric acid byproduct. The mixture is typically cooled before the dropwise addition of 2-(benzyloxy)acetyl chloride. The reaction is often carried out overnight to ensure completion. This method has been successfully employed in the synthesis of precursors for radiolabelled compounds researchgate.net.

For instance, the reaction of a primary amine with 2-(benzyloxy)acetyl chloride in the presence of triethylamine in dichloromethane can proceed from 0°C to room temperature overnight, yielding the corresponding N-substituted this compound in good yields researchgate.net.

Table 1: Example of Amidation Reaction Conditions

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Time | Product Yield |

| Amine | 2-(Benzyloxy)acetyl chloride | NEt₃ | CH₂Cl₂ | 0°C to rt | Overnight | 75% (over 2 steps) researchgate.net |

Esterification Followed by Amination Strategies

An alternative two-step approach to this compound involves the initial formation of a benzyloxyacetic acid ester, which is subsequently converted to the desired amide through amination. This strategy can be advantageous when the direct amidation of the carboxylic acid is challenging or when the ester intermediate is readily available.

The synthesis of benzyloxyacetic acid esters can be accomplished through several standard esterification methods. One common approach is the Fischer esterification, which involves reacting benzyloxyacetic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid amherst.edu. To drive the reaction towards the ester product, an excess of one of the reactants is typically used, and water is removed as it is formed amherst.edu.

Another mild and effective method for preparing benzyl esters is through the use of 2-benzyloxypyridine. This reagent, when activated with methyl triflate, can benzylates carboxylic acids under neutral conditions. For example, a carboxylic acid can be reacted with 2-benzyloxypyridine and methyl triflate in the presence of triethylamine in toluene (B28343) at 90°C for 24 hours to yield the corresponding benzyl ester in high yield beilstein-journals.orgsemanticscholar.org.

Table 2: Comparison of Esterification Methods for Benzyloxyacetic Acid

| Method | Reagents | Conditions | Advantages |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heat, Removal of water | Cost-effective, simple |

| 2-Benzyloxypyridine | 2-Benzyloxypyridine, Methyl triflate, Triethylamine | Toluene, 90°C | Mild, neutral conditions |

The conversion of benzyloxyacetic acid esters to this compound is achieved through aminolysis, where the ester reacts with ammonia or a primary or secondary amine. This reaction typically requires heating and can be catalyzed by either acids or bases google.com. The direct treatment of an ester with an amine is a well-established method for amide synthesis google.com.

The reaction conditions can vary depending on the reactivity of the ester and the amine. In some cases, the reaction can be carried out by simply heating a mixture of the ester and the amine. For less reactive systems, the use of a catalyst can be beneficial.

Various catalytic systems have been developed to facilitate the amidation of esters. These catalysts can enhance the reaction rate and allow for milder reaction conditions. For instance, Lewis acids such as borate esters have been shown to be effective catalysts for direct amidation reactions catalyticamidation.info.

In the context of converting a carboxylic acid to an amide, activating agents are often employed. While not a direct catalytic conversion of an ester, reagents like carbonyl diimidazole (CDI) are used to activate carboxylic acids to form a highly reactive acylimidazolide intermediate. This intermediate then readily reacts with an amine to form the amide. Triethylamine is commonly used as a base in these reactions to neutralize any acidic byproducts.

For the direct amidation of esters, catalysts like niobium(V) oxide have been shown to be effective for a wide range of esters and amines researchgate.net. Additionally, alkali metal alkoxides can serve as powerful catalysts for the amidation of esters with ammonia or amines google.com.

Radical Condensation Approaches

Radical-based methodologies offer an alternative synthetic route that does not rely on traditional polar reaction pathways. These methods can provide unique reactivity and selectivity.

A novel approach for the formation of C-C bonds involves a radical condensation reaction between benzylic alcohols and acetamides. While this method does not directly produce this compound, it generates 3-arylpropanamides, which are structurally related. The reaction is initiated by a radical process, and surprisingly, has been found to proceed effectively with potassium tert-butoxide as the sole additive, which is believed to act as both a base and a radical initiator rsc.orgrsc.orgresearchgate.net.

Initial investigations into this reaction utilized a manganese(III) 5,10,15,20-tetraphenylporphyrin chloride catalyst in combination with potassium tert-butoxide. In the presence of the manganese complex, the reaction between benzyl alcohol and N,N-dimethyl acetamide (B32628) primarily yielded the dehydrogenation product, benzaldehyde (B42025), along with the cinnamamide. However, in the absence of the manganese catalyst, the major product was the desired N,N-dimethyl 3-phenylpropanamide rsc.orgrsc.org. This suggests that while manganese porphyrin complexes can initiate radical processes, the specific conditions determine the major reaction pathway. The proposed mechanism involves the formation of a radical anion of the benzylic alcohol as a key intermediate rsc.orgresearchgate.net.

Table 3: Products of Benzyl Alcohol and N,N-Dimethyl Acetamide Reaction

| Catalyst/Additive | Major Product(s) |

| Manganese(III) porphyrin chloride, KOtBu | Benzaldehyde, N,N-dimethyl cinnamamide rsc.orgrsc.org |

| KOtBu (alone) | N,N-dimethyl 3-phenylpropanamide rsc.orgrsc.org |

Radical Recombination Mechanisms

A notable synthetic route for related structures involves a radical condensation reaction that couples benzylic alcohols with acetamides to generate 3-arylpropanamides, with water as the sole byproduct. The mechanism for this transformation is proposed to proceed through a radical pathway rather than a traditional metal-catalyzed acceptorless dehydrogenation or an Oppenauer-type oxidation.

Experimental investigations using labeled substrates, trapping experiments, and spectroscopic measurements support a mechanism where potassium tert-butoxide (t-BuOK) functions not only as a base but also as a radical initiator. The proposed key intermediate in this pathway is the radical anion of the benzylic alcohol. This radical anion is believed to form via a single electron transfer. It then undergoes coupling with the enolate of the amide, which is formed by the action of t-BuOK, to create the new carbon-carbon bond. Subsequent reaction steps, including elimination to a cinnamamide intermediate and olefin reduction, yield the final 3-arylpropanamide product.

Reaction Conditions and Solvents (e.g., Mesitylene, t-BuOK)

The success of the radical condensation reaction is highly dependent on the specific choice of base and solvent. Potassium tert-butoxide (t-BuOK) has been identified as a uniquely effective additive for this transformation. The reaction is typically performed by refluxing the benzylic alcohol and acetamide with t-BuOK in a suitable solvent.

Mesitylene has been established as a superior solvent compared to others like toluene, dioxane, or DMF, leading to significantly higher yields. For instance, the reaction of benzyl alcohol with N,N-dimethyl acetamide in refluxing mesitylene using two equivalents of KOtBu resulted in a 70% yield of the corresponding 3-arylpropanamide. In contrast, using toluene under similar conditions yielded only 30-35%. The choice of base is also critical; substituting KOtBu with other bases like sodium tert-butoxide (NaOtBu), potassium hydroxide (B78521) (KOH), or sodium hydroxide (NaOH) resulted in substantially lower yields or no reaction at all. However, for certain substrates, such as those containing halogen substituents, NaOtBu was found to minimize side reactions like dehalogenation.

The optimized conditions generally involve a 1:2 molar ratio of the alcohol to the amide, with two equivalents of KOtBu in refluxing mesitylene.

Table 1: Effect of Reaction Conditions on 3-Arylpropanamide Synthesis

| Entry | Base (equiv.) | Solvent | Temperature | Yield (%) |

| 1 | KOtBu (2) | Mesitylene | Reflux | 70 |

| 2 | KOtBu (2) | Toluene | Reflux | 30 |

| 3 | KOtBu (2) | Dioxane | Reflux | 35 |

| 4 | NaOtBu (2) | Mesitylene | Reflux | 10 |

| 5 | KOH (2) | Mesitylene | Reflux | 0 |

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing high levels of chemo-, regio-, and enantioselectivity under mild reaction conditions. acs.org These advantages, including reduced energy consumption and environmental impact, have led to the increased application of enzymatic syntheses in the pharmaceutical industry. acs.org Enzymes can facilitate direct synthetic routes that are often challenging to achieve with conventional methods. acs.org

For amide synthesis, biocatalytic approaches are particularly attractive. For example, the enzyme Novozym-435 has been effectively used in the direct amidation of β-ketoesters to produce β-ketoamides, which are valuable motifs in bioactive molecules. acs.org Such enzymatic processes highlight the potential for developing highly selective and efficient routes for the synthesis of this compound and its derivatives.

Di-carbonyl Reduction Enzyme Mediated Syntheses

Within the field of biocatalysis, Carboxylic Acid Reductases (CARs) represent a class of enzymes with significant potential for amide bond formation. nih.gov CARs typically catalyze the reduction of carboxylic acids to aldehydes. However, their mechanism involves an initial adenylation step, where the enzyme activates the carboxylic acid using ATP. nih.gov This activated acyl-adenylate intermediate can be intercepted by an amine nucleophile before the reduction step occurs. nih.gov

This reactivity allows CARs to function as effective biocatalysts for amide synthesis, directly coupling a carboxylic acid and an amine. nih.gov This pathway provides a direct enzymatic route to compounds like this compound from benzyloxyacetic acid and ammonia. Mechanistic studies have confirmed that the amidation proceeds through the direct reaction of the acyl-adenylate intermediate with the amine. nih.gov

Optimization of Biocatalytic Parameters (pH, Temperature)

The efficiency of any biocatalytic process is critically dependent on reaction parameters such as pH and temperature. The optimization of these variables is essential to maximize enzyme activity, stability, and product conversion. For instance, in the enzymatic synthesis of the anticonvulsant ilepcimide using a Carboxylic Acid Reductase (CAR), optimizing both pH and temperature was crucial to achieving a high conversion rate of up to 96%. nih.gov

Automated self-optimizing reactor platforms, which employ Bayesian optimization, have been successfully used to rapidly develop and refine biocatalytic processes. acs.org In the synthesis of N-benzyl acetoacetamide, parameters such as substrate concentration, temperature (ranging from 25–60 °C), residence time, and solvent were investigated to find the global optimum for the reaction. acs.org This systematic approach allows for a deep understanding of the interplay between different variables and leads to significantly improved process efficiency. A similar optimization strategy would be vital for developing a robust biocatalytic synthesis of this compound.

Table 2: Typical Parameters for Biocatalytic Optimization

| Parameter | Typical Range | Rationale |

| Temperature | 25 - 60 °C | Affects enzyme activity and stability |

| pH | 6.0 - 9.0 | Influences the ionization state of the enzyme and substrates |

| Substrate Conc. | 50 - 350 mM | Balances reaction rate against potential substrate inhibition |

| Solvent | Various organic/aqueous | Affects enzyme conformation, substrate solubility, and reaction equilibrium |

| Enzyme Loading | Variable | Determines the overall reaction rate |

One-Pot Synthesis Techniques

Microwave-Assisted Reactions for N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide

Microwave-assisted synthesis has emerged as a valuable tool for accelerating chemical reactions. nih.gov By using microwave irradiation to rapidly and efficiently heat the reaction mixture, this technique can dramatically reduce reaction times from many hours to mere minutes. nih.govmdpi.com This method is particularly effective for the synthesis of heterocyclic compounds like imidazole derivatives. nih.gov

In the context of synthesizing N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide, a derivative of this compound, a microwave-assisted approach would be highly advantageous. For example, the synthesis of related imidazole and pyrazole derivatives via the ring-opening of epoxides has been achieved by heating the neat reactants to 120 °C for just one minute using a microwave reactor. nih.gov Similarly, other syntheses of 1,2,4-triazole derivatives that required 27 hours under conventional heating were completed in just 30 minutes with microwave irradiation. nih.gov This demonstrates the potential for microwave assistance to provide a rapid, efficient, and often solvent-free route to complex acetamide derivatives.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| 1,2,4-Triazole Synthesis | 27 hours (reflux) | 30 minutes | nih.gov |

| 1,2-Disubstituted Benzimidazole (B57391) | 120 minutes (100 °C) | 5-10 minutes | mdpi.com |

| Azole-Epoxide Adduct | Not specified (typically hours) | 1 minute (120 °C) | nih.gov |

Solvent-Free and Environmentally Friendly Approaches

In modern synthetic chemistry, the development of greener methodologies is a key focus, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. The synthesis of acetamides, including benzyloxy derivatives, can be achieved through several environmentally friendly techniques that minimize or eliminate the use of traditional organic solvents.

One prominent solvent-free approach involves the direct reaction of an amine with an acetylating agent like acetic anhydride. This method, often requiring no catalyst, is instantaneous and generates the acetanilide product in high yield. The reaction is typically exothermic, and by avoiding solvents and external heating, it aligns with green chemistry principles. The primary byproduct is acetic acid, which is less hazardous than many solvents used in traditional synthesis. researchgate.net

Another green technique utilizes microwave irradiation to facilitate the acylation of amines. ymerdigital.com Aniline or its derivatives can be reacted directly with glacial acetic acid in a glass tube and heated using a microwave. This method is rapid, often completed in minutes, and produces quantitative yields without the need for a catalyst. ymerdigital.com The process is considered atom-economical and avoids the use of toxic reagents. ymerdigital.comsphinxsai.com

A variation on this theme employs a mild, inexpensive, and eco-friendly catalyst, such as magnesium sulphate heptahydrate, in conjunction with glacial acetic acid. ijtsrd.com This system allows for the efficient acetylation of anilines under solvent-free conditions, proceeding via a Lewis acid-catalyzed nucleophilic acyl substitution. ijtsrd.com The use of an abundant and non-toxic magnesium salt enhances the sustainability of the process. ijtsrd.com

These methods are summarized in the table below.

| Method | Acetylating Agent | Catalyst/Conditions | Key Advantages |

| Direct Reaction | Acetic Anhydride | Solvent-free, no catalyst, room temp. | Fast, high yield, no solvent waste researchgate.net |

| Microwave-Assisted | Glacial Acetic Acid | Solvent-free, catalyst-free, microwave | Rapid, quantitative yield, energy efficient ymerdigital.com |

| Catalytic Method | Glacial Acetic Acid | MgSO₄·7H₂O, solvent-free, reflux | Uses benign and inexpensive catalyst, sustainable ijtsrd.com |

Synthesis of Specific Derivatives

The synthesis of specific derivatives of this compound often requires multi-step procedures and tailored reaction conditions to incorporate desired functional groups.

N-(4-(benzyloxy)phenyl)acetamide Synthesis

The synthesis of N-(4-(benzyloxy)phenyl)acetamide is typically achieved through the N-acetylation of 4-(benzyloxy)aniline. This transformation can be accomplished using standard acetylation methods. A common procedure involves reacting 4-(benzyloxy)aniline with an acetylating agent such as acetic anhydride or acetyl chloride.

In a representative synthesis, the reaction may proceed by dissolving 4-(benzyloxy)aniline in a suitable solvent, followed by the addition of the acetylating agent, often in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acidic byproduct. Alternatively, adapting the green chemistry approaches described previously, one could react 4-(benzyloxy)aniline directly with acetic anhydride, potentially without a solvent, to yield the desired product.

A related precursor, N-(4-benzyloxy-phenyl)-2-chloro-acetamide, is synthesized by reacting 4-benzyloxy-aniline with chloroacetyl chloride in the presence of potassium carbonate in tetrahydrofuran at 20°C for 6 hours, achieving a 94% yield. chemicalbook.com This chloro-acetamide can then be dehalogenated to yield the target acetamide.

Synthesis of N-(benzyloxy)-2-((4-aminophenyl)selanyl)acetamide and its derivatives

The synthesis of this complex selenium-containing derivative is not described as a single procedure in the literature and would likely require a multi-step approach. A plausible synthetic route can be proposed based on established reactions for forming N-benzyloxy amides and organoselenium compounds.

Step 1: Synthesis of N-(Benzyloxy)acetamide Precursor First, an N-benzyloxy-2-chloroacetamide intermediate would be synthesized. This can be achieved by reacting benzyloxyamine hydrochloride with chloroacetyl chloride. The reaction is typically carried out in a solvent like dichloromethane (CH₂Cl₂) in the presence of a base, such as potassium carbonate, to neutralize the generated hydrochloric acid. orgsyn.org

Step 2: Synthesis of the Selenylating Agent The (4-aminophenyl)selanyl moiety can be introduced using a suitable selenium-based nucleophile. This often involves the preparation of a selenol or a diselenide, which is then reduced in situ. For example, bis(4-aminophenyl) diselenide could be reduced with a reducing agent like sodium borohydride to generate the corresponding selenolate anion.

Step 3: Nucleophilic Substitution The final step involves the nucleophilic substitution of the chlorine atom on the N-benzyloxy-2-chloroacetamide intermediate with the in situ-generated (4-aminophenyl)selenolate. This reaction would typically be performed in a polar aprotic solvent like DMF or DMSO to afford the final product, N-(benzyloxy)-2-((4-aminophenyl)selanyl)acetamide.

Synthesis of 2-(benzyloxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide

The synthesis of this heterocyclic derivative can be envisioned through a standard amide bond formation (amidation) reaction. This involves coupling 2-(benzyloxy)acetic acid with (5-(thiophen-2-yl)furan-2-yl)methanamine.

The synthesis would proceed as follows:

Activation of Carboxylic Acid: 2-(benzyloxy)acetic acid is first activated to make it more susceptible to nucleophilic attack. This is commonly done using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) in a solvent like acetonitrile (B52724). chapman.edu

Amide Coupling: The (5-(thiophen-2-yl)furan-2-yl)methanamine is then added to the solution containing the activated carboxylic acid. The mixture is stirred at room temperature for an extended period (e.g., 24 hours) to allow the amide bond to form. chapman.edu

Workup and Purification: After the reaction is complete, the solvent is evaporated. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with aqueous solutions (e.g., brine, sodium carbonate, citric acid) to remove unreacted starting materials and byproducts. The final product is obtained after drying and evaporating the organic solvent. chapman.edu

The starting materials, benzyl alcohol, furan (B31954), and thiophene (B33073) derivatives, are used to construct the two key intermediates for this coupling reaction. evitachem.com

Synthesis of N-Benzyl-2-(2-nitrophenoxy)acetamide

N-Benzyl-2-(2-nitrophenoxy)acetamide can be synthesized via a Passerini three-component reaction (P-3CR). wikipedia.org The Passerini reaction is a multicomponent reaction that involves an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgbohrium.com

In the phenol-variant of the Passerini reaction (phenol-P-3CR), a phenol acts as the acidic component. For the synthesis of N-Benzyl-2-(2-nitrophenoxy)acetamide, the three components would be:

Phenol Component: 2-Nitrophenol

Aldehyde Component: Formaldehyde

Isocyanide Component: Benzyl isocyanide

These three reactants are combined in a suitable aprotic solvent. The reaction proceeds through a trimolecular, concerted mechanism or an ionic pathway in polar solvents, ultimately yielding the target α-acyloxy amide product. wikipedia.org

Synthesis of N-Benzyl-2-(2-bromo-6-fluorophenyl)-2-(2-nitrophenoxy)acetamide

While the direct synthesis of the 6-fluoro derivative is not explicitly detailed, the synthesis of the closely related analogue, N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide , has been reported and provides a clear template for the reaction. nih.govnih.gov This synthesis is achieved through a Lewis base-catalyzed phenol-Passerini three-component reaction (phenol-P-3CR). nih.gov

The synthesis of the non-fluorinated analogue involves the following steps:

A solution of 2-nitrophenol (0.20 mmol) in anhydrous acetonitrile is prepared in a reaction tube. nih.gov

To this solution, 2-bromobenzaldehyde (0.26 mmol), N,N-diisopropylethylamine (DIPEA, 10 mol% as a Lewis base catalyst), and benzyl isocyanide (0.30 mmol) are added. nih.gov

The mixture is stirred at 352 K (79 °C) under a nitrogen atmosphere for 72 hours. nih.gov

After the reaction, the mixture is concentrated under reduced pressure. nih.gov

The resulting residue is purified by flash column chromatography on silica gel to afford the product as a yellow solid with a 95% yield. nih.gov

To synthesize the target compound, N-Benzyl-2-(2-bromo-6-fluorophenyl)-2-(2-nitrophenoxy)acetamide , the same procedure would be followed, with 2-bromo-6-fluorobenzaldehyde used in place of 2-bromobenzaldehyde.

Synthesis of N'-(2-(benzyloxy)ethyl)-N,N-dimethylacetamidine

The synthesis of N'-(2-(benzyloxy)ethyl)-N,N-dimethylacetamidine is achieved through a two-step process. This methodology involves the initial preparation of the precursor, 2-(benzyloxy)ethylamine, followed by its subsequent conversion to the target N,N-dimethylacetamidine derivative.

Step 1: Synthesis of 2-(Benzyloxy)ethylamine

The key intermediate, 2-(benzyloxy)ethylamine, can be synthesized via the reduction of a suitable precursor. One established method involves the hydrogenation of 2-(3-benzyloxy-4-nitrophenyl)ethylamine hydrochloride in the presence of a Raney nickel catalyst. This reaction is typically carried out in methanol, and upon completion, the product is recrystallized from ethanol to yield 2-(4-amino-3-benzyloxyphenyl)ethylamine hydrochloride. For the synthesis of the specific precursor 2-(benzyloxy)ethylamine, a similar reduction of a nitrile or a Gabriel synthesis approach starting from 2-(benzyloxy)ethyl halide could be employed.

Step 2: Synthesis of N'-(2-(benzyloxy)ethyl)-N,N-dimethylacetamidine

The conversion of the primary amine, 2-(benzyloxy)ethylamine, to the corresponding N,N-dimethylacetamidine is effectively carried out by reaction with N,N-dimethylacetamide dimethyl acetal. This condensation reaction yields the desired N'-(2-(benzyloxy)ethyl)-N,N-dimethylacetamidine.

The reaction of a primary amine with N,N-dimethylacetamide dimethyl acetal can sometimes lead to the formation of an imidate ester as a byproduct. organic-chemistry.orgresearchgate.net The distribution of the desired acetamidine and the imidate ester byproduct is influenced by several factors, including the reaction temperature, the solvent used, and the specific structure of the primary amine. organic-chemistry.orgresearchgate.net To minimize the formation of the imidate ester and favor the production of the acetamidine, the reaction can be performed in the presence of excess dimethylamine. organic-chemistry.orgresearchgate.net This modified approach has been shown to yield the acetamidine as the exclusive product, thereby simplifying the purification process. organic-chemistry.orgresearchgate.net

Detailed Research Findings:

The reaction between a primary amine and N,N-dimethylacetamide dimethyl acetal proceeds through a condensation mechanism. The amine nitrogen attacks the electrophilic carbon of the acetal, leading to the elimination of two equivalents of methanol and the formation of the C=N double bond of the amidine. The presence of excess dimethylamine in the reaction mixture helps to shift the equilibrium towards the formation of the more stable acetamidine product over the imidate ester.

The following table summarizes the key reactants and products in this synthetic pathway.

| Compound Name | Structure | Role in Synthesis |

| 2-(Benzyloxy)ethylamine | Benzyl-O-CH₂CH₂-NH₂ | Precursor (Primary Amine) |

| N,N-Dimethylacetamide dimethyl acetal | CH₃C(OCH₃)₂N(CH₃)₂ | Reagent |

| N'-(2-(benzyloxy)ethyl)-N,N-dimethylacetamidine | Benzyl-O-CH₂CH₂-N=C(CH₃)N(CH₃)₂ | Final Product |

| Imidate Ester (byproduct) | Benzyl-O-CH₂CH₂-N=C(CH₃)OCH₃ | Potential Byproduct |

| Dimethylamine | (CH₃)₂NH | Additive to suppress byproduct formation |

This synthetic methodology provides a reliable route to N'-(2-(benzyloxy)ethyl)-N,N-dimethylacetamidine, a derivative of this compound. The careful control of reaction conditions in the second step is crucial for achieving a high yield and purity of the final product.

Chemical Reactivity and Transformation of 2 Benzyloxy Acetamide

Reactivity of the Acyl Amide Moiety

The amide group is a relatively stable functional group due to the delocalization of the nitrogen lone pair electrons into the carbonyl system. However, it can undergo several important reactions under specific conditions.

Amide hydrolysis involves the cleavage of the carbon-nitrogen bond. This reaction is typically slow and requires forceful conditions, such as prolonged heating with aqueous acid or base. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to yield a carboxylic acid and an ammonium (B1175870) ion. masterorganicchemistry.comlibretexts.org When 2-(benzyloxy)acetamide is heated with a dilute acid like hydrochloric acid, the products are benzyloxyacetic acid and ammonium chloride. libretexts.org

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. libretexts.org This forms a tetrahedral intermediate that expels the amide anion (-NH2) as a leaving group. The initially formed benzyloxyacetic acid is deprotonated by the strong base to form a carboxylate salt, while the leaving group forms ammonia (B1221849). libretexts.orgresearchgate.net Heating this compound with an aqueous solution of sodium hydroxide results in sodium benzyloxyacetate and ammonia gas. libretexts.org

| Condition | Reagents | Products | General Mechanism |

|---|---|---|---|

| Acidic | H₂O, H⁺ (e.g., aq. HCl), Heat | Benzyloxyacetic acid, Ammonium ion (NH₄⁺) | Protonation of carbonyl oxygen followed by nucleophilic attack of water. masterorganicchemistry.com |

| Basic | H₂O, OH⁻ (e.g., aq. NaOH), Heat | Benzyloxyacetate salt, Ammonia (NH₃) | Nucleophilic attack of hydroxide ion on the carbonyl carbon. libretexts.org |

Direct nucleophilic substitution at the nitrogen atom of a primary amide like this compound is generally challenging. The N-H bond is not highly acidic, and the resulting amide anion, if formed, is a powerful nucleophile but requires a strong base for its generation.

To achieve N-alkylation or N-acylation, the amide must typically be deprotonated first using a strong base (e.g., sodium hydride) to form the corresponding amide anion. This anion can then act as a nucleophile and react with an electrophile, such as an alkyl halide. Attempts to alkylate secondary amides using strong bases have sometimes been reported as unsuccessful, necessitating alternative methods. More advanced catalytic systems, such as those using nickel on silica-alumina, can facilitate the N-alkylation of amides with alcohols, although these often require high temperatures. researchgate.net

| Reaction Type | Required Conditions | General Reactants | Potential Product Type |

|---|---|---|---|

| N-Alkylation | 1. Strong base (e.g., NaH) to form amide anion 2. Electrophile (e.g., Alkyl Halide) | This compound, Base, R-X | N-alkyl-2-(benzyloxy)acetamide |

Amides can be completely reduced to amines using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org Unlike the reduction of other carbonyl compounds, this reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-), without cleaving the carbon-nitrogen bond. masterorganicchemistry.comucalgary.ca

The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. The oxygen atom coordinates to the aluminum, eventually being eliminated as part of a metal-alkoxide complex. A second hydride ion then attacks the resulting iminium ion intermediate to yield the final amine product. ucalgary.ca The treatment of this compound with lithium aluminum hydride in an ether solvent, followed by an aqueous workup, yields 2-(benzyloxy)ethan-1-amine. libretexts.orgmasterorganicchemistry.com

| Reagent | Solvent | Product | Transformation |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (THF) | 2-(Benzyloxy)ethan-1-amine | -C(=O)NH₂ → -CH₂NH₂ |

Reactions Involving the Benzyloxy Group

The benzyloxy group consists of a benzyl (B1604629) group (C₆H₅CH₂–) attached to an oxygen atom. The reactivity of this moiety is centered on the benzylic position, which is susceptible to both oxidation and substitution/cleavage reactions.

The benzylic C-H bonds of the benzyloxy group are susceptible to oxidation. The oxidative cleavage of benzylic ethers can lead to the formation of aromatic aldehydes or carboxylic acids. organic-chemistry.org One method involves using an oxoammonium salt, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, which can cleave benzylic ethers in wet acetonitrile (B52724) to produce the corresponding aromatic aldehyde and an alcohol. organic-chemistry.orgresearchgate.net Another approach utilizes a bromo radical, generated from an alkali metal bromide like potassium bromide in the presence of an oxidant such as Oxone. acs.orgacs.org This system promotes an efficient oxidative debenzylation. acs.orgacs.org Applying such conditions to this compound would be expected to cleave the benzylic ether bond, yielding benzaldehyde (B42025) and a glycolamide derivative. Further oxidation of benzaldehyde could lead to benzoic acid.

| Reagent System | Reactive Species | Potential Products from Benzyloxy Moiety |

|---|---|---|

| KBr / Oxone | Bromo radical (Br•) | Benzaldehyde acs.org |

| 4-acetamido-TEMPO tetrafluoroborate | Oxoammonium salt | Benzaldehyde organic-chemistry.orgresearchgate.net |

The benzyl group is widely used as a protecting group for alcohols because it can be selectively removed under mild conditions. The most common substitution reaction involving the benzyloxy group is its cleavage via catalytic hydrogenolysis. organic-chemistry.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). ambeed.com The process cleaves the benzyl C-O bond, liberating the parent alcohol and producing toluene (B28343) as a byproduct. ambeed.com This method is highly effective for debenzylation due to the relative weakness of the benzylic C-O bond. In the case of this compound, catalytic hydrogenolysis would produce 2-hydroxyacetamide (B1193895) (glycolamide) and toluene.

| Reaction | Reagents | Products | Mechanism Type |

|---|---|---|---|

| Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | 2-Hydroxyacetamide, Toluene | Catalytic cleavage of the benzyl-oxygen bond. ambeed.com |

Reactivity of Aromatic and Heterocyclic Moieties in Derivatives

The introduction of aromatic and heterocyclic rings into the this compound structure significantly influences its chemical behavior. The reactivity of these appended moieties, particularly furan (B31954), thiophene (B33073), quinolone, and thiazole (B1198619), is of considerable interest in synthetic chemistry.

Electrophilic Aromatic Substitution on Furan and Thiophene Rings

Furan and thiophene are five-membered aromatic heterocycles that are generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). uoanbar.edu.iqpharmaguideline.com This heightened reactivity is due to the ability of the heteroatom (oxygen in furan, sulfur in thiophene) to donate lone-pair electrons into the ring, thereby stabilizing the cationic intermediate (the arenium ion) formed during the substitution process. uobasrah.edu.iqyoutube.com The order of reactivity towards electrophiles is typically Pyrrole > Furan > Thiophene > Benzene. uoanbar.edu.iqpharmaguideline.com

In derivatives of this compound containing a furan or thiophene ring, electrophilic substitution occurs preferentially at the C-2 position (the carbon atom adjacent to the heteroatom). uoanbar.edu.iq Attack at this position allows for the positive charge in the reaction intermediate to be delocalized over more atoms, including the heteroatom, resulting in a more stable resonance structure compared to attack at the C-3 position. uobasrah.edu.iq

Common electrophilic aromatic substitution reactions applicable to furan and thiophene derivatives include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. However, the specific conditions must be carefully controlled, particularly for the furan ring, which is sensitive to strong acids that can cause polymerization or ring-opening. uobasrah.edu.iq Thiophene is more stable and can tolerate a wider range of acidic conditions. uobasrah.edu.iq

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Furan and Thiophene

| Heterocycle | Primary Site of Electrophilic Attack | Rationale for Selectivity |

| Furan | C-2 | The intermediate formed by attack at C-2 is stabilized by three resonance structures, allowing for greater delocalization of the positive charge. |

| Thiophene | C-2 | Similar to furan, the arenium ion intermediate is more stable due to superior charge delocalization through three resonance contributors. |

Reactions of Quinolone and Thiazole Rings

Quinolone Derivatives: The quinolone ring system, a fusion of a benzene ring and a pyridinone ring, is a prominent scaffold in medicinal chemistry. chim.it The synthesis of quinolone derivatives often involves the cyclization of precursors that can be derived from acetamides. For instance, methods like the Conrad-Limpach-Knorr reaction utilize anilines and β-ketoesters to form the quinolone core. mdpi.com Other modern synthetic routes employ palladium-catalyzed reactions, such as the tandem amination/aldol condensation of aryl halides with acetamides, to construct the quinolone framework. nih.gov These synthetic strategies could be adapted to create complex molecules where a this compound moiety is appended to a quinolone ring.

Thiazole Derivatives: Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen. Its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating capability of the sulfur atom. pharmaguideline.com The C2 position is particularly reactive; it is the most electron-deficient and can be deprotonated by strong bases to form a nucleophile capable of reacting with various electrophiles. pharmaguideline.com

The synthesis of thiazole-containing derivatives of this compound can be conceptualized through established methods. For example, the Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. researchgate.net Research on structurally analogous N-benzyl-substituted thiazolyl acetamides has demonstrated synthetic routes where a thiazole ring is constructed first, followed by coupling to an acetic acid derivative, and finally amidation with a benzylamine (B48309). chapman.educhapman.edu This modular approach allows for the incorporation of diverse substituents on both the thiazole and acetamide (B32628) components. Once formed, the thiazole ring can undergo various reactions, including electrophilic substitution (preferentially at C5 if C2 and C4 are substituted) and nucleophilic substitution at the C2 position, particularly if it bears a good leaving group. pharmaguideline.com

Catalytic Reactions and Mechanisms

Catalysts play a crucial role in enhancing the efficiency, rate, and selectivity of reactions involving this compound and its derivatives. Lewis acids, nucleophilic catalysts, and enzymes each offer distinct advantages in facilitating specific transformations.

Role of Catalysts (e.g., ZnCl₂, DMAP, Enzymes) in Reaction Rate Enhancement

Zinc Chloride (ZnCl₂): As a Lewis acid, ZnCl₂ can significantly accelerate reactions by coordinating to electron-rich atoms, typically oxygen or nitrogen. quora.com In reactions involving this compound derivatives, ZnCl₂ can activate a carbonyl group (e.g., in an acid chloride or anhydride), making it more electrophilic and susceptible to nucleophilic attack by an alcohol or amine. researchgate.net It can also activate an alcohol's hydroxyl group, facilitating its conversion into a better leaving group in substitution reactions. quora.com This catalytic activity is valuable in Friedel-Crafts acylations and the formation of esters and amides. mdpi.com

4-Dimethylaminopyridine (DMAP): DMAP is a highly efficient nucleophilic catalyst for acylation reactions, such as the esterification of alcohols with acid anhydrides. semanticscholar.orgelsevierpure.com Its catalytic power far exceeds that of simpler amines like pyridine (B92270). DMAP functions by reacting with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt. utrgv.edu This intermediate is much more electrophilic than the original anhydride (B1165640), leading to a dramatic increase in the rate of reaction with even sterically hindered or poorly nucleophilic alcohols. utrgv.edu

Enzymes: Biocatalysts, or enzymes, offer unparalleled selectivity under mild reaction conditions. For a molecule like this compound, lipases could be employed for the selective hydrolysis or synthesis of ester derivatives, while amidases or proteases could catalyze the cleavage or formation of the amide bond. acs.org The use of enzymes is particularly advantageous for reactions requiring high chemo-, regio-, or enantioselectivity.

Table 2: Function of Selected Catalysts in Transformations of this compound Derivatives

| Catalyst | Catalyst Type | Primary Role in Reaction Rate Enhancement | Example Application |

| ZnCl₂ | Lewis Acid | Activates electrophiles (e.g., carbonyls) and leaving groups (e.g., hydroxyls) by coordination. quora.commdpi.com | Friedel-Crafts acylation, esterification. |

| DMAP | Nucleophilic | Forms a highly reactive acylpyridinium intermediate with the acylating agent. utrgv.edu | Acylation of alcohols and amines. |

| Enzymes | Biocatalyst | Provides a highly specific active site that lowers the activation energy of a target reaction. acs.org | Selective hydrolysis or formation of ester/amide bonds. |

Mechanistic Pathways of Catalyzed Transformations

The efficacy of ZnCl₂ and DMAP stems from their distinct mechanistic pathways.

Mechanism of ZnCl₂ Catalysis: Zinc chloride acts as an electron-pair acceptor (Lewis acid). In a typical acylation reaction, the zinc ion coordinates to the carbonyl oxygen of an acylating agent. This coordination polarizes the carbonyl group, withdrawing electron density and making the carbonyl carbon significantly more electrophilic and thus more reactive towards a nucleophile.

Step 1: Coordination of the Lewis acid (Zn²⁺) to the carbonyl oxygen.

Step 2: Nucleophilic attack on the activated carbonyl carbon.

Step 3: Departure of the leaving group and regeneration of the catalyst.

Mechanism of DMAP Catalysis: The mechanism of DMAP catalysis in acylation is a well-established example of nucleophilic catalysis.

Step 1: DMAP, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). This is the rate-determining step.

Step 2: A tetrahedral intermediate is formed, which then collapses to eliminate the leaving group (e.g., acetate), forming a stable but highly reactive N-acylpyridinium ion.

Step 3: The alcohol or amine nucleophile attacks the activated acyl group of the N-acylpyridinium ion.

Step 4: The desired ester or amide product is formed, and the DMAP catalyst is regenerated. utrgv.eduuni-muenchen.de

This pathway is significantly faster than the direct reaction of the alcohol with the anhydride because the N-acylpyridinium ion is a far superior acylating agent. utrgv.edu

Applications in Organic Synthesis and Medicinal Chemistry

Intermediate in the Synthesis of Complex Organic Molecules

In the field of organic synthesis, 2-(benzyloxy)acetamide is utilized as a precursor for constructing larger, more intricate molecules. A notable example is its role in the synthesis of 3-arylpropanamides. A radical condensation reaction has been developed where benzylic alcohols and acetamides, such as this compound, are coupled to create these propanamides, with water being the only byproduct. rsc.orgresearchgate.net This transformation is typically facilitated by potassium tert-butoxide, which is believed to act as both a base and a radical initiator. rsc.orgresearchgate.net The proposed mechanism involves the formation of a radical anion of the benzylic alcohol, which then couples with the enolate of the amide to form a new carbon-carbon bond. rsc.orgresearchgate.net

Building Block for Pharmaceutical Development

The structural motifs present in this compound make it a valuable scaffold for the development of new pharmaceutical agents. biosynth.com As a versatile chemical intermediate, it provides a foundation that can be chemically modified to create a diverse array of derivatives with potential therapeutic applications. basf.com Its utility spans various areas of drug discovery, from anti-inflammatory and analgesic agents to treatments for infectious diseases and cancer.

Derivatives of acetamide (B32628) are actively being explored for their potential as analgesic and anti-inflammatory agents. nih.govbioworld.comresearchgate.net Research into 2-(substituted phenoxy) acetamide derivatives has shown that the presence of certain functional groups on the aromatic ring can confer both anti-inflammatory and anticancer properties. nih.gov For instance, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide demonstrated a combination of anticancer, anti-inflammatory, and analgesic activities. nih.gov Similarly, novel N-(benzene sulfonyl)acetamide derivatives have been synthesized and evaluated for their ability to inhibit multiple targets involved in inflammation and pain pathways, such as COX-2, 5-LOX, and TRPV1. bioworld.com The modification of 5-acetamido-2-hydroxy benzoic acid with larger groups like phenyl and benzyl (B1604629) aims to enhance selectivity for the cyclooxygenase 2 (COX-2) enzyme, a key target for anti-inflammatory drugs. nih.govmdpi.com

The acetamide structure is a key component in the development of new agents to combat tuberculosis (TB), particularly against multidrug-resistant strains of Mycobacterium tuberculosis. researchgate.netdergipark.org.tr Scientists have synthesized series of N-(benzazole-2-ylmethyl)-2-substituted phenylacetamide compounds and evaluated their efficacy. researchgate.netdergipark.org.tr These compounds have exhibited potent antimycobacterial activity, with minimum inhibitory concentrations (MIC) in the low micromolar range (1.05 to 4.10 µM), while also demonstrating low cytotoxicity against mammalian cell lines. researchgate.netdergipark.org.tr Another research effort identified 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide as a potent anti-tuberculosis lead. nih.gov Although this compound had excellent in vitro activity, its structure was modified to improve its metabolic stability and bioavailability, leading to a new series of analogues with retained or superior anti-tuberculosis activity. nih.gov Furthermore, a novel tetrazol-2-yl-acetamide compound was identified with potent activity against M. tuberculosis within macrophages (EC50 = 1.5 μM) and efficacy against drug-resistant strains. verixiv.org

The Src family of non-receptor tyrosine kinases are crucial regulators of signaling pathways involved in cancer cell proliferation, survival, migration, and invasion. nih.gov Consequently, inhibitors of Src kinase are considered promising therapeutic agents for cancer. nih.govfrontiersin.org Acetamide derivatives have been a focus of research in the development of such inhibitors. nih.gov

Significant research has been conducted to understand the structure-activity relationship (SAR) of acetamide-based Src kinase inhibitors. One prominent example is KX2-391, an N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide that acts as a highly selective Src substrate binding site inhibitor. nih.govchapman.edujohnshopkins.educhapman.edu To explore the SAR, researchers synthesized a series of derivatives where the pyridine (B92270) ring of KX2-391 was replaced with a thiazole (B1198619) ring. nih.govchapman.edu

These studies revealed that while replacing the pyridine with thiazole led to a decrease in activity, the resulting compounds retained Src kinase inhibitory properties in the low micromolar range. chapman.edu The unsubstituted N-benzyl derivative of this new thiazolyl series showed inhibition of c-Src kinase with GI50 values of 1.34 μM and 2.30 μM in different cell lines. nih.govchapman.edu Further modifications to the N-benzyl ring demonstrated that the presence of a substituent at the 4-position was critical for maximizing anticancer activity. chapman.edu

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Unsubstituted N-benzyl derivative (8a) | NIH3T3/c-Src527F | 1.34 |

| Unsubstituted N-benzyl derivative (8a) | SYF/c-Src527F | 2.30 |

Derivatives built upon the acetamide scaffold have demonstrated the ability to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death). Phenylacetamide derivatives, for instance, have shown significant cytotoxic effects against breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cell lines, with some compounds exhibiting IC50 values as low as 0.6 μM. tbzmed.ac.ir The mechanism of action involves triggering apoptosis through the upregulation of pro-apoptotic markers like Bax and FasL, and increasing the activity of caspase 3. tbzmed.ac.ir

In studies involving thiazolyl N-benzyl-substituted acetamide derivatives, compounds with specific substitutions on the benzyl ring showed significant inhibition of cell proliferation. nih.govchapman.edu For example, the 4-fluorobenzylthiazolyl derivative exhibited 64-71% inhibition in the proliferation of breast carcinoma (BT-20) and leukemia (CCRF-CEM) cells at a concentration of 50 μM. nih.gov Other benzyloxybenzaldehyde derivatives have also been shown to exhibit cytotoxic and anti-proliferative properties, inducing apoptosis in human leukemia (HL-60) cells. researchgate.net The induction of apoptosis is a critical mechanism for many anticancer drugs. nih.gov This process can be triggered by the overproduction of reactive oxygen species (ROS) or through the modulation of key regulatory proteins. nih.gov For example, some acetamide derivatives induce apoptosis by increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins. nih.gov Evasion of apoptosis is a key characteristic of cancer, and therapeutic strategies that combine the inhibition of anti-apoptotic proteins like Bcl-2 with the activation of pro-apoptotic pathways show significant promise. nih.gov

| Derivative Type | Cell Line | Activity Metric | Result |

|---|---|---|---|

| Phenylacetamide derivative (3d) | MDA-MB-468 | IC50 | 0.6 ± 0.08 μM |

| Phenylacetamide derivative (3d) | PC-12 | IC50 | 0.6 ± 0.08 μM |

| Phenylacetamide derivative (3c) | MCF-7 | IC50 | 0.7 ± 0.08 μM |

| Phenylacetamide derivative (3d) | MCF-7 | IC50 | 0.7 ± 0.4 μM |

| 4-Fluorobenzylthiazolyl acetamide (8b) | BT-20 | % Inhibition at 50 µM | 64-71% |

| 4-Fluorobenzylthiazolyl acetamide (8b) | CCRF-CEM | % Inhibition at 50 µM | 64-71% |

| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 | IC50 (48h) | 1.65 mM |

Antimicrobial and Antiviral Properties of Derivatives

Derivatives built upon the acetamide framework are a significant area of research for new antimicrobial agents. While studies focusing specifically on derivatives of this compound are not extensively detailed, research into structurally related acetamide compounds highlights the potential of this chemical class.

The acetamide functional group is a core component in various molecules investigated for antibacterial and antibiofilm properties. For instance, a series of novel hybrid compounds linking 2-mercaptobenzothiazole (B37678) with different aryl amines via an acetamide bridge has demonstrated significant biological activity. nih.govacs.org In this series, certain derivatives showed potent antibacterial action against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to the standard drug levofloxacin. nih.gov

Furthermore, the most active of these compounds were evaluated for their ability to inhibit biofilm formation, a key virulence factor in many chronic infections. Several derivatives exhibited superior antibiofilm potential compared to the standard drug cefadroxil, reducing biofilm formation in S. aureus and K. pneumoniae by over 80% at a concentration of 100 µ g/100 µL. nih.gov Similarly, benzimidazole-based acetamide derivatives have been synthesized and shown to be promising antibacterial agents against Pseudomonas aeruginosa. researchgate.net Another study identified a novel benzimidazole (B57391) molecule, ABC-1, that prevents biofilm formation across multiple bacterial pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus, at nanomolar concentrations. nih.gov While a direct assertion from a commercial supplier suggests that this compound itself has antibacterial efficacy, peer-reviewed research has focused more on the broader class of acetamide derivatives. biosynth.com

Table 1: Antibacterial and Antibiofilm Activity of Selected Acetamide Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Compound Class | Target Organism | Activity Type | Potency | Reference |

|---|---|---|---|---|

| 2-Mercaptobenzothiazole Acetamide (2i) | S. aureus | Antibiofilm | 82% inhibition @ 100 µg/100 µL | nih.gov |

| 2-Mercaptobenzothiazole Acetamide (2i) | K. pneumoniae | Antibiofilm | 85% inhibition @ 100 µg/100 µL | nih.gov |

| 2-Mercaptobenzothiazole Acetamide (2b) | B. subtilis | Antibacterial | MIC < Levofloxacin std. | nih.gov |

| Benzimidazole Acetamides (2b-2g) | P. aeruginosa | Antibacterial | MIC = 125 µg/mL | researchgate.net |

| Benzimidazole (ABC-1) | P. aeruginosa | Antibiofilm | IC₅₀ = 45.9 nM | nih.gov |

The development of novel agents against Mycobacterium tuberculosis (Mtb) is a critical area of research. Acetamide derivatives have emerged as a promising scaffold for this purpose. A study on N-(benzazole-2-ylmethyl)-2-substituted phenylacetamide compounds revealed potent activity against multidrug-resistant Mtb, with MIC values in the low micromolar range. dergipark.org.tr The most active compound in this series demonstrated an MIC of 1.05 µM. dergipark.org.tr

Separately, the significance of the benzyloxy moiety has been highlighted in the development of inhibitors for Eis (enhanced intracellular survival) acetyltransferase, an enzyme that confers resistance to the aminoglycoside antibiotic kanamycin (B1662678) in Mtb. nih.gov A structure-activity relationship study of compounds with a substituted benzyloxy-benzylamine scaffold yielded highly potent Eis inhibitors with IC₅₀ values around 1 µM. nih.gov Although these compounds feature a benzylamine (B48309) rather than an acetamide core, the research underscores the crucial role of the benzyloxy group in targeting mycobacterial enzymes. This suggests that incorporating a benzyloxy group into an active acetamide scaffold could be a rational strategy for developing new anti-tuberculosis agents. nih.gov

**Table 2: Activity of Acetamide and Benzyloxy Derivatives Against M. tuberculosis*** *This table is interactive. Users can sort columns by clicking on the headers.

| Compound Class | Target | Activity Type | Potency | Reference |

|---|---|---|---|---|

| N-(benzazol-2-ylmethyl) acetamide (11) | M. tuberculosis H37Rv | Antitubercular | MIC = 1.05 µM | dergipark.org.tr |

| N-(benzazol-2-ylmethyl) acetamide (9) | M. tuberculosis H37Rv | Antitubercular | MIC = 1.38 µM | dergipark.org.tr |

| Substituted benzyloxy-benzylamine | Mtb Eis Enzyme | Enzyme Inhibition | IC₅₀ ≈ 1 µM | nih.gov |

Monoamine Oxidase Inhibitory Agents

Monoamine oxidases (MAO) are enzymes that metabolize neurotransmitters, and their inhibition is a key strategy for treating neuropsychiatric and neurodegenerative disorders. nih.govdrugs.com The benzyloxy group, a key feature of this compound, has been shown to be critical for conferring high selectivity for MAO-B inhibition in certain molecular scaffolds.

Research on a series of benzyloxy-indolyl methylamines demonstrated that the presence of a benzyloxy group at position 5 of the indole (B1671886) ring was pivotal for selective MAO-B inhibition. One of the most potent compounds identified, N-(2-propynyl)-2-(5-benzyloxyindol)methylamine, acted as a powerful MAO-B 'suicide' inhibitor. This derivative displayed a Kᵢ value of 0.75 nM for MAO-B and 800 nM for MAO-A, resulting in a selectivity index of 1066 for MAO-B. This high selectivity highlights the importance of the benzyloxy moiety in the design of specific MAO-B inhibitors, which are valuable for treating Parkinson's disease. nih.gov

Components in the Synthesis of Specialty Chemicals

Beyond its biological potential, this compound is a functionalized building block available for use in organic synthesis. sigmaaldrich.comadvatechgroup.com The compound contains an amide and a benzyl ether, both of which can be manipulated to create more complex molecules. The amide can undergo hydrolysis or reduction, while the benzyl ether is a common protecting group for alcohols that can be cleaved under various conditions.

The utility of the N-(benzyloxy)amide functional group is exemplified in the synthesis of reagents for late-stage functionalization. For example, a related compound, N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide, has been developed as a reagent for the editing of primary and secondary amines from complex molecular scaffolds. The synthesis of such specialty chemicals demonstrates the value of the core benzyloxy-amide structure in providing the necessary reactivity and stability for advanced organic transformations. archivepp.com

Biological Probes and Ligands for Enzyme and Receptor Studies

The acetamide scaffold is frequently used to develop selective ligands for probing the function of enzymes and receptors. Derivatives of this compound, or structurally similar phenoxy-acetamide compounds, have been successfully developed as potent and selective biological tools.

One such example is 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, a selective ligand for the σ1 receptor. This compound showed high affinity for the σ1 receptor (Kᵢ = 42 nM) and was 36 times more selective for σ1 over the σ2 subtype. Such ligands are invaluable for studying the physiological roles of these receptors, particularly in the context of pain and neuropharmacology.

In other research, N–benzyl–2–(N–benzylamido)acetamide peptoids were synthesized and evaluated as inhibitors of cholinesterases. Two compounds from this series were found to be selective, competitive inhibitors of butyrylcholinesterase (BChE), with IC₅₀ values of 28 and 40 µM, respectively. abq.org.br Furthermore, a series of biaryl acetamide derivatives were discovered to be selective inhibitors of sphingosine (B13886) kinase-2 (SphK2), a target for cancer therapy. researchgate.net These examples collectively demonstrate that the acetamide framework is a robust platform for generating high-affinity, selective ligands for diverse biological targets.

Table 3: Acetamide Derivatives as Selective Biological Ligands This table is interactive. Users can sort columns by clicking on the headers.

| Compound Class | Biological Target | Activity Type | Potency | Reference |

|---|---|---|---|---|

| Dichlorophenoxy-acetamide | σ1 Receptor | Receptor Binding | Kᵢ = 42 nM | |

| N-benzylamido-acetamide (5a) | Butyrylcholinesterase | Enzyme Inhibition | IC₅₀ = 28 µM | abq.org.br |

| N-benzylamido-acetamide (5d) | Butyrylcholinesterase | Enzyme Inhibition | IC₅₀ = 40 µM | abq.org.br |

| Biaryl acetamide | Sphingosine Kinase-2 | Enzyme Inhibition | - | researchgate.net |

The requested in-depth analysis, including specific NMR spectroscopic data (¹H, ¹³C, HSQC-DEPT, HMBC-DEPT) for rotational equilibrium, Density Functional Theory (DFT) calculations for conformation prediction, and molecular docking studies to investigate binding modes and affinities for this compound, does not appear to have been published in the public domain.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the specified outline for the compound “this compound” at this time. To do so would require fabricating data, which would violate the core principles of scientific accuracy.

While such studies have been conducted on structurally related acetamide derivatives, the user's strict instruction to focus solely on this compound prevents the inclusion of that information.

Spectroscopic and Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead structures. For derivatives of acetamide (B32628), including structures analogous to 2-(benzyloxy)acetamide, both two-dimensional (2D) and three-dimensional (3D) QSAR studies have been employed to elucidate the structural requirements for various biological activities.

2D-QSAR models are based on molecular descriptors that can be calculated from the 2D representation of a molecule. These descriptors include physicochemical properties like hydrophobicity (logP), electronic properties (e.g., Hammett constants), and topological indices that describe molecular size, shape, and branching. In studies of acetamide derivatives, 2D-QSAR models have been developed using statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). For instance, a QSAR analysis of 2-phenoxy-N-substituted acetamide analogues as hypoxia-inducible factor-1 (HIF-1) inhibitors utilized descriptors like the SssNHE-index, slogp, T_O_N_1, and T_2_Cl_1 to build a statistically significant MLR model. nih.gov Such models provide valuable insights into how specific fragments and properties of the molecules contribute to their biological activity.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D conformation of the molecules and their interaction with a biological target. These methods calculate steric and electrostatic fields around a set of aligned molecules to generate a QSAR model. For example, a 3D-QSAR study on 2-(benzyl)imidazolin analogs, which share structural motifs with this compound, used CoMFA to correlate the molecular fields with serotonin (B10506) receptor binding affinity. researchgate.net The resulting contour maps from these analyses highlight regions where modifications to the chemical structure are likely to enhance or diminish biological activity. In the case of some acetamide derivatives studied as anti-influenza A virus inhibitors, 3D-QSAR models suggested that specific steric and electrostatic fields were crucial for activity. semanticscholar.orgresearchgate.net These computational approaches are pivotal in the rational design of more potent and selective therapeutic agents. researchgate.net

Theoretical Calculation of ADME Properties

The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early identification of compounds with favorable pharmacokinetic profiles. nih.govsci-hub.se For compounds related to this compound, various computational tools and web-based platforms are available to calculate key ADME parameters. These theoretical calculations help in prioritizing compounds for further experimental evaluation, thereby reducing the time and cost associated with drug development. nih.govsci-hub.se

Commonly calculated ADME properties include predictions of gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and interaction with metabolic enzymes like the cytochrome P450 family. For instance, in silico ADME screening of N-(2-methoxy-benzyl)-acetamide was performed to evaluate its drug-like properties. researchgate.neteurjchem.com Computational models often rely on a compound's physicochemical properties, such as molecular weight, logP, and the number of hydrogen bond donors and acceptors, to predict its ADME profile.

Several web-based platforms, such as SwissADME and ADMETlab, provide comprehensive in silico ADME predictions. sci-hub.seresearchgate.netmdpi.com These tools can assess a molecule's drug-likeness based on established rules like Lipinski's rule of five and can predict its pharmacokinetic behavior. For example, studies on various benzimidazole (B57391) derivatives, which can be structurally related to acetamides, have utilized these platforms to predict their ADME profiles and potential toxicities. mdpi.com The theoretical evaluation of ADME properties for novel acetamide derivatives helps in identifying candidates with a higher probability of success in clinical trials by flagging potential liabilities early in the discovery process. nih.gov

Below is a table summarizing key ADME parameters that are typically calculated theoretically for a compound like this compound.

| ADME Property | Description | Importance in Drug Discovery |

|---|---|---|

| Gastrointestinal (GI) Absorption | Prediction of a compound's ability to be absorbed from the gut into the bloodstream. | Essential for orally administered drugs to reach systemic circulation. |

| Blood-Brain Barrier (BBB) Permeation | Prediction of a compound's ability to cross the BBB and enter the central nervous system. | Crucial for drugs targeting the brain; undesirable for peripherally acting drugs. |

| CYP450 Inhibition | Prediction of a compound's potential to inhibit major cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). | Important for assessing the potential for drug-drug interactions. |

| Plasma Protein Binding (PPB) | Prediction of the extent to which a compound will bind to proteins in the blood plasma. | Affects the free concentration of the drug available to exert its pharmacological effect. |

| Drug-Likeness | Evaluation based on established rules (e.g., Lipinski's rule of five) to assess if a compound has properties consistent with known drugs. | Helps in the early identification of compounds with potentially poor pharmacokinetic properties. |

Mechanistic Investigations of Biological Activity

Target Interaction and Modulation of Biological Pathways

The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets and its subsequent influence on cellular pathways. For 2-(Benzyloxy)acetamide, understanding these interactions is key to elucidating its pharmacological profile. The following sections explore the mechanistic investigations concerning its engagement with key enzyme systems and its role in modulating pathways related to inflammation and cell fate.

The Cytochrome P450 (CYP) superfamily of enzymes is a critical component of drug metabolism, primarily responsible for the biotransformation of a vast array of xenobiotics. nih.govresearchgate.net These heme-containing monooxygenases, located mainly in the liver, catalyze oxidation reactions that can lead to the activation, inactivation, or detoxification of compounds. nih.govnih.gov The major CYP isozymes involved in the metabolism of most drugs are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. researchgate.net

The interaction of a chemical entity with CYP enzymes can manifest as a substrate, an inhibitor, or an inducer of the enzyme's activity. nih.gov Inhibition of a CYP enzyme can lead to decreased metabolism of other drugs cleared by the same enzyme, potentially causing elevated plasma concentrations and toxicity. nih.gov Conversely, induction can accelerate drug metabolism, possibly reducing the efficacy of co-administered drugs. nih.gov

While compounds containing a benzyloxy moiety have been noted to interact with cytochromes, specific studies detailing the interaction of this compound with the Cytochrome P450 enzyme system are not extensively documented in the current scientific literature. nih.gov Therefore, it is not definitively established whether this compound acts as a substrate, inhibitor, or inducer for any specific CYP isozyme. Further research is required to characterize its metabolic profile and potential for drug-drug interactions mediated by the CYP450 system.

Inflammation is a complex biological response involving the production of various mediators, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), as well as enzymes such as cyclooxygenase-II (COX-II). archivepp.com Compounds with an acetamide (B32628) core structure have been a focus of research for their potential anti-inflammatory properties. archivepp.comresearchgate.net

Studies on structurally related compounds provide insight into potential mechanisms. For instance, N-(2-hydroxy phenyl) acetamide has demonstrated the ability to inhibit inflammation-related cytokines. In studies using adjuvant-induced arthritic (AIA) rat models, this related compound was shown to significantly reduce the serum levels of both IL-1β and TNF-α. researchgate.netnih.gov This suggests that the acetamide scaffold may contribute to the modulation of key inflammatory signaling pathways.

Additionally, various acetamide derivatives have been investigated as inhibitors of the COX-II enzyme, which is responsible for the synthesis of prostaglandins (B1171923) involved in pain and inflammation. archivepp.com The acetamide functional group is considered a key feature in the design of some COX-II inhibitors. archivepp.com While these findings point to the anti-inflammatory potential of the acetamide class, direct experimental data on the specific inhibitory effects of this compound on pro-inflammatory cytokines and enzymes like COX-II remains to be established.

Table 1: Effects of a Structurally Related Acetamide on Pro-inflammatory Cytokines

| Compound | Model | Measured Cytokines | Outcome | Reference |

|---|---|---|---|---|

| N-(2-hydroxy phenyl) acetamide | Adjuvant-Induced Arthritic Rats | IL-1β, TNF-α | Reduced serum levels | researchgate.netnih.gov |

Apoptosis, or programmed cell death, is a crucial physiological process for removing damaged or unwanted cells. Its induction is a key mechanism for many anti-cancer agents. frontiersin.org The inhibition of uncontrolled cell proliferation is another primary goal in cancer therapy. realmofcaring.org

The process of apoptosis is complex, often involving the activation of caspases and regulation by proteins from the B-cell lymphoma 2 (Bcl-2) family. frontiersin.orgnih.gov Anticancer drugs can trigger apoptosis by causing DNA damage or arresting the cell cycle, often at the G2/M phase. frontiersin.orgmdpi.com Without direct experimental evidence, the ability of this compound to induce apoptosis or inhibit cell proliferation, and the specific pathways it might modulate (e.g., caspase activation, Bcl-2 regulation, cell cycle arrest), remains speculative.

Enzyme-Substrate Interactions

The interaction between an enzyme and its substrate is a highly specific process fundamental to its biological effect. This interaction involves the binding of the substrate to the enzyme's active site, leading to a catalytic reaction. For compounds like this compound, understanding how the molecule fits into and interacts with the active site of a target enzyme is essential for explaining its activity.

Research on related structures has provided some general principles. For example, a study on Taka-N-acetyl-beta-D-glucosaminidase highlighted the importance of the 2-acetamide group of the substrate in the N-acyl specificity of the enzyme, suggesting that this functional group can be a key determinant in binding and catalysis. nih.gov In other enzyme systems, such as Gcn5-related N-acetyltransferases (GNATs), the enzyme's active site can accommodate and acetylate multiple, structurally distinct substrates. nih.gov

However, specific studies detailing the enzyme-substrate interactions for this compound are limited. The precise enzymes that it may act upon as a substrate or inhibitor, the nature of its binding (e.g., competitive, non-competitive), and the specific amino acid residues involved in its interaction have not been characterized in the available literature.

Pharmacological Effects of Structural Moieties (e.g., Aromatic Rings, Unsaturation)

The chemical structure of this compound contains two key moieties that can significantly influence its pharmacological properties: the acetamide group and the benzyloxy group, which includes a phenyl (aromatic) ring connected via an ether linkage.